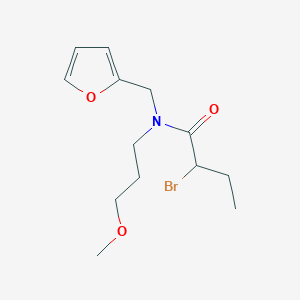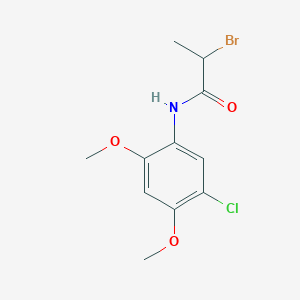![molecular formula C15H15NO2 B1344611 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid CAS No. 144653-45-2](/img/structure/B1344611.png)
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-ylamino)propanoic acid is a chemical compound . The compound is related to 3-aminopropanoic acid, which has the molecular formula C3H7NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of related compounds like propanoic acid can be represented two-dimensionally through the regular line structure or Lewis structure . It can also be represented three-dimensionally .Chemical Reactions Analysis
The chemical reactions of related compounds like propanoic acid involve typical acid-base reactions, releasing hydrogen ions in aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like propanoic acid include a three-carbon structure formed by a carboxyl group (-COOH). It is a weak acid that does not completely ionize in water .Applications De Recherche Scientifique
Fluorescence Derivatisation in Biological Assays
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid's applications in scientific research are diversified, extending from fluorescence derivatisation to synthetic pathways for medicinal chemistry. A study by Frade et al. (2007) explored the coupling of a similar compound, 3-(Naphthalen-1-ylamino)propanoic acid, with amino acids to create fluorescent derivatives. These derivatives exhibit strong fluorescence, making them beneficial for biological assays due to their enhanced emission properties (Frade, Barros, Moura, & Gonçalves, 2007).
Antiviral Activity through Synthesis of Methylphosphonates
Research conducted by Luo et al. (2012) demonstrates the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, showcasing antiviral properties against Tobacco mosaic virus (TMV). This illustrates a potential pathway for developing antiviral agents using a foundational structure related to 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).
Tyrosinase Inhibitors for Pharmaceutical Use
A study on novel biphenyl ester derivatives as tyrosinase inhibitors highlights the pharmaceutical importance of biphenyl-based compounds, including those structurally related to 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid. This research suggests significant potential in treatments for conditions related to tyrosinase activity, providing a basis for further exploration in dermatological and therapeutic applications (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).
Inhibition of CYP26A1 Enzyme
Gomaa et al. (2011) explored the inhibitory activity of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates on the CYP26A1 enzyme, with potential applications in enhancing the biological effects of all-trans retinoic acid (ATRA). This work underscores the therapeutic relevance of compounds structurally akin to 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid in modulating retinoid pathways for medical applications (Gomaa, Bridgens, Aboraia, Veal, Redfern, Brancale, Armstrong, & Simons, 2011).
Polybenzoxazine Precursors for Material Science
Research by Trejo-Machin et al. (2017) highlights the use of phloretic acid, a compound similar to 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid, as a renewable building block for creating polybenzoxazine, a material with potential applications ranging from coatings to advanced composites. This demonstrates the versatility of such compounds in contributing to sustainable material science advancements (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-phenylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKONWODPRUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628894 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid | |
CAS RN |
144653-45-2 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)






